(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide
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Overview
Description
(S)-1-(®-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core, a phenoxyphenyl group, and an acryloylpiperidinyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide typically involves multiple steps, including the formation of the pyrazolo[3,4-D]pyrimidine core, the introduction of the phenoxyphenyl group, and the attachment of the acryloylpiperidinyl moiety. Common synthetic routes may involve the use of starting materials such as substituted anilines, aldehydes, and piperidines, followed by cyclization, acylation, and oxidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(®-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The phenoxyphenyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(S)-1-(®-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (S)-1-(®-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-1-(®-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide can be compared with other similar compounds, such as:
Pyrazolo[3,4-D]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenoxyphenyl derivatives: Compounds with a phenoxyphenyl group may exhibit similar reactivity and biological activities.
Acryloylpiperidinyl derivatives:
The uniqueness of (S)-1-(®-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide lies in its specific combination of functional groups, which contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H24N6O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-[(3R)-3-[(1S)-4-amino-1-oxido-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-ium-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24N6O3/c1-2-21(32)30-14-6-7-18(15-30)31(33)25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-,31+/m1/s1 |
InChI Key |
WHNVUBNAXFVNTG-OKXSDPAFSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)[N@@+]2(C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N)[O-] |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)[N+]2(C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N)[O-] |
Origin of Product |
United States |
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